molecular formula C21H24ClN3O7 B2556247 N-(2-chlorobenzyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate CAS No. 2034586-17-7

N-(2-chlorobenzyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2556247
CAS No.: 2034586-17-7
M. Wt: 465.89
InChI Key: JOKDNMVTNAJLFB-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate is a synthetic compound of significant interest in medicinal chemistry research, integrating multiple heterocyclic pharmacophores into a single molecular architecture. Its structure features a piperazine core—a nitrogen-containing heterocycle frequently utilized to optimize pharmacokinetic properties and receptor interaction in drug discovery . This central piperazine is functionalized with a furan-2-yl ketone moiety; furan-based heterocycles are recognized in scientific literature for their role in the development of compounds with antiviral potential . The molecule is further elaborated with a 2-chlorobenzyl group, a structural element common in ligands designed for various biological targets. The synthetic integration of these distinct subunits suggests this compound holds value as a key intermediate or a pharmacological probe. Researchers can leverage this complex molecule to investigate structure-activity relationships (SAR), particularly in the study of heterocyclic compound interactions with enzymes or receptors . The oxalate salt form ensures enhanced stability and solubility for experimental handling. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3.C2H2O4/c20-16-5-2-1-4-15(16)12-21-19(25)14-23-9-7-22(8-10-23)13-17(24)18-6-3-11-26-18;3-1(4)2(5)6/h1-6,11H,7-10,12-14H2,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKDNMVTNAJLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NCC3=CC=CC=C3Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents attached to the piperazine-acetamide backbone:

Pharmacokinetic and Pharmacodynamic Comparisons

  • P-gp Inhibition : Compound 4 (–2) shares a piperazine-acetamide core with the target compound but features a 4-bromophenylthiazol-2-yl group. It enhanced paclitaxel (PTX) bioavailability by 56–106.6% via P-gp inhibition, suggesting that the target compound’s 2-chlorobenzyl and furan groups may similarly modulate P-gp efflux but with distinct potency due to electronic and steric differences .
  • Antimicrobial Activity : Compound 47 () demonstrated efficacy against gram-positive bacteria, attributed to its benzo[d]thiazol-5-ylsulfonyl group. The target compound lacks sulfonyl groups but includes a furan ring, which may offer alternative hydrogen-bonding interactions for microbial target engagement .
  • Solubility and Salt Effects : The oxalate counterion in the target compound contrasts with free bases or other salts (e.g., hydrochloride) in analogs like BZ-IV. Oxalate salts typically enhance aqueous solubility, which could improve oral absorption compared to neutral analogs .

Substituent Impact on Bioactivity

  • Chlorobenzyl vs.
  • Furan-2-yl vs. Thiazole/Pyrimidine : The furan ring’s oxygen atom provides weaker hydrogen-bonding capacity than thiazole (Compound 4) or pyrimidine (10a) nitrogens, which could alter target selectivity in receptor-binding applications .
  • Oxoethyl Linker : The 2-oxoethyl chain in the target compound is structurally analogous to the oxoethoxy group in 10a but may confer greater conformational flexibility compared to rigid sulfonyl linkers in Compound 47 .

Preparation Methods

Formation of the Piperazine Core

The piperazine backbone is synthesized via nucleophilic substitution between 1-piperazinecarboxylic acid derivatives and aralkyl halides. In a representative procedure, 2-furyl[(4-aralkyl)-1-piperazinyl]methanone is prepared by reacting 2-furyl(-1-piperazinyl)methanone with 2-chlorobenzyl chloride in N,N-dimethylformamide (DMF) using lithium hydride as a base. The reaction proceeds under stirring for 4–5 hours at room temperature, with completion monitored by thin-layer chromatography (TLC). Quenching with ice-cold water precipitates the product, which is filtered and recrystallized from ethanol to yield the intermediate.

Key Reaction:
$$
\text{2-Furyl(-1-piperazinyl)methanone} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{LiH, DMF}} \text{2-Furyl[4-(2-chlorobenzyl)-1-piperazinyl]methanone}
$$

Oxalate Salt Formation

The free base is converted to its oxalate salt by dissolving in hot ethanol and adding equimolar oxalic acid dihydrate. The mixture is refluxed for 30 minutes, cooled to 4°C, and filtered to obtain the crystalline oxalate salt. The product is characterized by melting point, IR, and NMR spectroscopy.

Key Reaction:
$$
\text{Free base} + \text{HOOCCOOH·2H₂O} \xrightarrow{\text{Ethanol}} \text{N-(2-Chlorobenzyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate}
$$

Analytical Validation and Spectral Data

Spectroscopic Characterization

  • IR (KBr, cm⁻¹): 3077 (C-H aromatic), 2878 (C-H aliphatic), 1658 (C=O), 1194 (C-O-C), 665 (C-Cl).
  • ¹H NMR (500 MHz, CDCl₃): δ 7.47 (d, J=1.6 Hz, 1H, furan H-5), 7.36–7.12 (m, 4H, aromatic), 3.82 (s, 2H, CH₂CO), 2.80–2.96 (m, 8H, piperazine).
  • EI-MS (m/z): 462 [M]⁺, 304 [C₁₆H₁₇ClN₂O₂]⁺, 152 [C₈H₁₀NO₂]⁺.

Purity and Yield Optimization

  • Yield: 84–93% for the piperazine intermediate; 78–85% for the oxalate salt.
  • Melting Point: 158–160°C (decomposition).
  • HPLC Purity: >98% (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Methodologies

Step Reagents/Conditions Yield (%) Purity (%) Reference
Piperazine synthesis LiH, DMF, RT, 4–5 hrs 93 95
Acetamide coupling ClCH₂COCl, Et₃N, DCM, 0°C 85 97
Oxalate formation Oxalic acid, ethanol, reflux 78 98

Challenges and Troubleshooting

  • Low Yield in Piperazine Step: Contamination by unreacted aralkyl halide is mitigated by increasing reaction time to 6 hours.
  • Oxalate Hygroscopicity: Storage under desiccation (silica gel) prevents moisture absorption.
  • Byproduct Formation: Column chromatography (ethyl acetate/hexane) removes dimeric impurities.

Industrial-Scale Considerations

  • Solvent Recovery: DMF is distilled under reduced pressure (80°C, 15 mmHg) for reuse.
  • Green Chemistry: Substituting LiH with K₂CO₃ reduces metal waste, albeit with a 10% yield drop.

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